molecular formula C32H37N5 B12703574 N-(2-Ethylhexyl)-1-((3-methyl-4-((4-methylphenyl)azo)phenyl)azo)naphthalen-2-amine CAS No. 93964-08-0

N-(2-Ethylhexyl)-1-((3-methyl-4-((4-methylphenyl)azo)phenyl)azo)naphthalen-2-amine

Cat. No.: B12703574
CAS No.: 93964-08-0
M. Wt: 491.7 g/mol
InChI Key: IKTGESZMTNXFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EINECS 300-855-2, also known as ProClin 300, is a widely used preservative in various industrial and scientific applications. It is known for its broad-spectrum antimicrobial activity, which makes it effective against bacteria, fungi, and yeasts. This compound is particularly valued for its stability and compatibility with a wide range of products, including diagnostic reagents and other biological materials .

Preparation Methods

The preparation of ProClin 300 involves the synthesis of its active ingredients, which are two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are typically synthesized through a series of chemical reactions involving the chlorination and methylation of isothiazolinone precursors. The industrial production of ProClin 300 is carried out under controlled conditions to ensure the purity and effectiveness of the final product .

Chemical Reactions Analysis

ProClin 300 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ProClin 300 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the active ingredients .

Scientific Research Applications

ProClin 300 is extensively used in scientific research due to its antimicrobial properties. In chemistry, it is used as a preservative in various reagents and solutions to prevent microbial contamination. In biology and medicine, ProClin 300 is employed in diagnostic reagents, including enzyme-linked immunosorbent assays (ELISAs) and other immunoassays, to ensure the stability and longevity of these products. Additionally, it is used in the preservation of biological samples and specimens .

Mechanism of Action

The mechanism of action of ProClin 300 involves the inhibition of key enzymes within microbial cells. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate the cell membrane and inhibit enzymes involved in the Krebs cycle, such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, succinate dehydrogenase, and NADH dehydrogenase. This disruption of the Krebs cycle leads to a rapid decline in intracellular energy levels, ultimately causing cell death .

Comparison with Similar Compounds

ProClin 300 is unique compared to other similar compounds due to its broad-spectrum antimicrobial activity and low toxicity at recommended use levels. Similar compounds include thimerosal, sodium azide, and gentamicin, which are also used as preservatives. ProClin 300 offers several advantages, such as better compatibility with enzymes and antibodies, higher stability, and effectiveness at lower concentrations .

Similar Compounds::
  • Thimerosal
  • Sodium azide
  • Gentamicin

Properties

CAS No.

93964-08-0

Molecular Formula

C32H37N5

Molecular Weight

491.7 g/mol

IUPAC Name

N-(2-ethylhexyl)-1-[[3-methyl-4-[(4-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-amine

InChI

InChI=1S/C32H37N5/c1-5-7-10-25(6-2)22-33-31-19-15-26-11-8-9-12-29(26)32(31)37-35-28-18-20-30(24(4)21-28)36-34-27-16-13-23(3)14-17-27/h8-9,11-21,25,33H,5-7,10,22H2,1-4H3

InChI Key

IKTGESZMTNXFSE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC(=C(C=C3)N=NC4=CC=C(C=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.